molecular formula C11H13NO3S B1432410 (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid CAS No. 1309040-01-4

(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid

Cat. No.: B1432410
CAS No.: 1309040-01-4
M. Wt: 239.29 g/mol
InChI Key: GGQHBMGKIUWBHB-MRVPVSSYSA-N
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Description

(2R)-2-[2-(Phenylsulfanyl)acetamido]propanoic Acid is a chiral compound of interest in pharmaceutical and biochemical research. It features a propanoic acid backbone with a defined (2R) stereocenter, a structure common in many biologically active molecules . The molecule incorporates a phenylsulfanyl group, a feature present in various pharmacologically active scaffolds . The presence of the acetamido linkage suggests potential for this compound to be used in peptide-mimetic studies or as a building block in medicinal chemistry. Chiral molecules like this one are of paramount importance in drug discovery, as over 85% of FDA-approved drugs contain heterocycles or other complex scaffolds where stereochemistry can critically influence biological activity and mechanism of action . The specific (2R) configuration is often essential for desired activity, as is the case with other chiral propanoic acid derivatives like the herbicide Fenoprop, where only the (2R)-isomer is biologically active . The phenylsulfanyl moiety can influence the compound's physical properties and its interaction with biological targets, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHBMGKIUWBHB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid generally follows an amide bond formation strategy between the carboxyl group of phenylsulfanyl acetic acid and the amino group of (R)-2-aminopropanoic acid. The key steps include:

  • Activation of the carboxyl group of phenylsulfanyl acetic acid.
  • Coupling with (R)-2-aminopropanoic acid to form the amide linkage.
  • Purification of the final product.

Activation and Coupling Agents

A common approach uses carbodiimide-based coupling agents such as diisopropylcarbodiimide (DIC) to activate the carboxyl group of phenylsulfanyl acetic acid. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures (0°C) to minimize side reactions and racemization.

Reaction Conditions and Yield

Parameter Details
Coupling agent Diisopropylcarbodiimide (DIC)
Solvent Dichloromethane
Temperature 0°C
Reaction time Not explicitly specified (typically several hours)
Yield High yields reported under optimized conditions

The reaction proceeds via the formation of an O-acylisourea intermediate, which then reacts with the amino group of (R)-2-aminopropanoic acid to form the amide bond. The stereochemistry at the 2R position is preserved throughout the process.

Purification Techniques

After the coupling reaction, the product is purified using standard organic chemistry techniques such as:

  • Extraction and washing to remove by-products.
  • Crystallization or recrystallization to enhance purity.
  • Chromatographic methods if necessary for further purification.

Analytical Data Supporting Preparation

The compound’s identity and purity are confirmed by:

These data points are consistent with the expected structure of the compound and are used to verify the success of the synthetic process.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1. Activation Phenylsulfanyl acetic acid + DIC in dichloromethane at 0°C Activate carboxyl group Formation of reactive intermediate
2. Coupling Add (R)-2-aminopropanoic acid Amide bond formation Formation of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid
3. Purification Extraction, washing, crystallization Remove impurities Pure target compound

Research Findings and Notes

  • The use of diisopropylcarbodiimide as a coupling agent is favored due to its efficiency and mild reaction conditions, which help maintain stereochemical integrity.
  • Dichloromethane is preferred as a solvent for its ability to dissolve both reactants and facilitate the coupling reaction.
  • Low temperature (0°C) helps reduce side reactions and racemization.
  • The compound’s biological activity is linked to the phenylsulfanyl group, which may participate in redox reactions, and the amide bond stabilizes binding to biological targets.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can also be reduced, typically targeting the amide bond or the phenylsulfanyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium halides, alkoxides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives, thiol derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound's structural features suggest it could be a candidate for developing new therapeutic agents. Its ability to interact with biological targets makes it relevant in the search for treatments for various diseases, particularly those involving metabolic disorders and inflammation.

Mechanism of Action:
Research indicates that compounds similar to (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid may exhibit anti-inflammatory properties. The phenylsulfanyl group is believed to enhance the compound's affinity for specific receptors involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief.

Drug Development

Novel Drug Formulations:
The compound has been explored as a part of novel drug formulations aimed at improving bioavailability and therapeutic efficacy. Its unique chemical properties allow for modifications that can enhance solubility and stability, which are critical factors in drug formulation .

Case Studies:

  • Case Study 1: A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The modification of the sulfanyl group was crucial in enhancing cytotoxic effects while maintaining selectivity towards cancerous cells .
  • Case Study 2: Another investigation focused on the compound's role as an anti-diabetic agent, where it showed promising results in regulating glucose levels in animal models. This was attributed to its interaction with insulin signaling pathways .

Biochemical Research

Protein Interaction Studies:
The compound can be utilized in biochemical studies to understand protein-ligand interactions better. Its ability to bind selectively to specific proteins makes it a valuable tool in elucidating mechanisms of action for various biological processes .

Enzyme Inhibition:
Research has indicated that (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition may lead to therapeutic effects in conditions where these enzymes play a detrimental role .

Mechanism of Action

The mechanism of action of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in redox reactions, influencing the oxidative state of the target. The amide bond and propanoic acid moiety can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

S-Benzylmercapturic Acid (BMA)

  • Structure: (2R)-2-Acetamido-3-(phenylmethylsulfanyl)propanoic acid.
  • Key Difference : Substitution of the phenylsulfanyl group in PMA with a benzylsulfanyl (-S-CH₂-C₆H₅) group.

Acetylcysteine-d3

  • Structure: (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid.
  • Key Difference : Deuterium substitution at the acetyl group.
  • Impact : Used as an isotopic tracer in metabolic studies to investigate pathways without altering chemical reactivity .

(2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic Acid

  • Structure: Features a 4-fluorophenyl ring and a shorter ethanoic acid backbone.
  • Ethanoic acid (vs. propanoic acid) shortens the carbon chain, affecting molecular volume and solubility .

ACE2 Inhibitors (e.g., (S)-3-(biphenyl-4-yl)-2-((R)-2-cyclohexyl-2-mercaptoacetamido)propanoic acid)

  • Structure: Biphenyl and cyclohexyl substituents on the acetamido-propanoic acid backbone.
  • Key Differences :
    • Larger hydrophobic groups (biphenyl, cyclohexyl) enhance interactions with enzyme active sites (e.g., angiotensin-converting enzyme 2).
    • Mercapto (-SH) groups may form stronger covalent bonds with zinc in metalloproteases compared to sulfanyl (-S-) groups .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Role/Application Source
(2R)-2-[2-(Phenylsulfanyl)acetamido]propanoic acid (PMA) C₁₁H₁₃NO₃S 239.29 Phenylsulfanyl, propanoic acid Detoxification biomarker
S-Benzylmercapturic Acid (BMA) C₁₂H₁₅NO₃S 253.31 Benzylsulfanyl Lipid metabolism studies
Acetylcysteine-d3 C₅H₇D₃NO₃S 166.21 (est.) Deuterated acetyl group Isotopic tracer in metabolism
ACE2 Inhibitor (Example) C₂₀H₂₄N₂O₃S 372.48 Biphenyl, cyclohexyl, mercapto Antihypertensive drug candidate

Biological Activity

(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid, also known by its CAS number 1309040-01-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃N₁O₃S and a molecular weight of 239.29 g/mol. Its structure includes an acetamido group and a phenylsulfanyl moiety, which are crucial for its biological activity. The presence of functional groups such as amide and carboxylic acid allows for various chemical interactions that are essential for its pharmacological effects.

Biological Activities

Research indicates that (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Effects : Its structural similarities to other analgesics imply potential pain-relieving properties, which warrant further investigation.
  • Enzyme Interaction : The compound may interact with specific enzymes and receptors involved in metabolic pathways related to pain and inflammation, suggesting a mechanism of action that could be explored in future studies.

The exact mechanisms through which (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate pain pathways by influencing receptor activity or enzyme function related to inflammatory processes. Further research is needed to elucidate these mechanisms comprehensively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Notable Activities
2-Acetamido-3-sulfanylpropanoic acidContains acetamido and sulfanylPotential anti-inflammatory effects
4-Amino-3-sulfanylpyridinePyridine ring with sulfanylAntimicrobial properties
N-(Phenylsulfanyl)glycineSimple amino acid derivativeNeuroprotective effects

The unique stereochemistry and functional groups of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid:

  • In Vitro Studies : Initial in vitro assays demonstrated that the compound could inhibit specific inflammatory markers in cell cultures, suggesting its potential as an anti-inflammatory agent.
  • Binding Affinity Studies : Research into the binding affinities of the compound with various receptors has shown promising results, indicating that it may effectively modulate pain pathways through receptor interaction.
  • Pharmacological Testing : Ongoing pharmacological testing is aimed at determining the efficacy and safety profile of this compound in animal models, which will help establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid?

  • Methodological Answer : Chiral synthesis techniques, such as asymmetric catalysis or enzymatic resolution, are critical. Protecting the amino group (e.g., with tert-butoxycarbonyl [Boc]) during coupling reactions prevents racemization. Purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the (2R)-enantiomer. Structural analogs like (2R)-2-acetamido-3-(3,7-dimethylocta-2,6-dienylsulfanyl)propanoic acid highlight the use of sulfanyl-group incorporation via thiol-ene reactions .

Q. Which analytical techniques validate the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for sulfonamido-propanoic acid derivatives (e.g., monoclinic P21/n space group, β = 92.5°) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., phenylsulfanyl protons at δ 7.2–7.5 ppm).
  • Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients for enantiopurity verification .

Q. How can researchers assess hydrolytic stability of the phenylsulfanyl acetamido moiety?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-MS, quantifying residual compound and identifying hydrolysis products (e.g., free thiophenol or propanoic acid derivatives). Kinetic modeling (e.g., first-order decay) determines half-life under physiological conditions .

Advanced Research Questions

Q. What experimental approaches elucidate enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Enzyme kinetics : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate/inhibitor concentrations.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cysteine proteases) to identify binding interactions (e.g., sulfur-thiol active site coordination) .
  • Molecular docking : Use software like AutoDock Vina to model binding poses, prioritizing sulfanyl-acetamido interactions with catalytic residues .

Q. How to design in vitro/in vivo studies for metabolic pathway analysis?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes or hepatocytes, using LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • In vivo : Administer 14C^{14}C-labeled compound to rodents; track distribution in plasma, urine, and feces via scintillation counting .

Q. What strategies resolve crystallographic discrepancies in polymorph characterization?

  • Methodological Answer : Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to isolate stable polymorphs. Use synchrotron radiation for high-resolution data collection. Refine structures with SHELXL, validating against Hirshfeld surface analysis to address disorder or twinning .

Q. Which in vitro assays evaluate interactions with sulfhydryl-containing enzymes?

  • Methodological Answer :

  • Ellman’s assay : Quantify free thiol groups pre/post incubation with the compound to assess covalent inhibition.
  • Fluorescence quenching : Monitor tryptophan emission changes in enzyme active sites upon binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid
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(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid

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